Spectroscopic Data for 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid: An In-depth Technical Guide
Spectroscopic Data for 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel compound, definitive structural elucidation through a comprehensive analysis of its spectroscopic data is paramount for its application in research and development. This guide provides a detailed examination of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Due to the limited availability of published experimental data for the specific 2-(3-methylphenyl) isomer, this guide will leverage data from the closely related isomer, 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid , as a primary reference. This approach allows for a robust predictive analysis and highlights the key spectroscopic differences that researchers can expect to observe between the two isomers, thereby aiding in the correct identification and characterization of the title compound.
Molecular Structure and Isomerism
The positional isomerism of the 3-methylphenyl (m-tolyl) group on the 1,2,3-triazole ring significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures. The key distinction lies in the attachment point of the aryl group: either at the N1 or N2 position of the triazole ring.
Caption: Molecular structures of the 2- and 1-isomers.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the number of different types of protons and their connectivity in a molecule.
A. Experimental Protocol
A standard protocol for acquiring the ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), and recording the spectrum on a 400 or 500 MHz spectrometer.
B. Data for 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid[1]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 13.3 | singlet | 1H | -COOH |
| 9.05 | singlet | 1H | Triazole-H |
| 7.9-8.9 | multiplet | 4H | Aromatic-H |
| 2.1 | singlet | 3H | -CH₃ |
C. Predicted ¹H NMR Spectrum for 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid and Rationale
For the 2-(3-methylphenyl) isomer, we anticipate notable differences in the chemical shifts of the triazole and aromatic protons due to the altered electronic effects.
-
Triazole Proton (H5): The proton on the triazole ring in the 2-substituted isomer is expected to be more shielded (shifted to a lower ppm value) compared to the 1-substituted isomer. This is because the N2-aryl substitution results in a more symmetrical electronic distribution within the triazole ring.
-
Aromatic Protons: The aromatic protons of the 3-methylphenyl group will also exhibit a different splitting pattern and chemical shifts due to the change in the point of attachment to the triazole ring. The protons ortho to the triazole ring in the 1-isomer are deshielded by the adjacent nitrogen atom. In the 2-isomer, the electronic environment is different, which will be reflected in the spectrum.
-
Carboxylic Acid and Methyl Protons: The chemical shifts of the carboxylic acid and methyl protons are expected to be less affected by the isomerism, although minor shifts may be observed.
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon framework of the molecule.
A. Experimental Protocol
The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled spectrum is usually recorded to simplify the spectrum to a series of single peaks for each unique carbon atom.
B. Predicted ¹³C NMR Spectrum and Rationale
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |
| Carboxylic Carbon (-COOH) | 160-165 | Typical range for carboxylic acids. |
| Triazole C4 | 140-145 | Attached to the carboxylic acid group. |
| Triazole C5 | 130-135 | Carbon bearing the triazole proton. |
| Aromatic C (ipso to triazole) | 135-140 | Deshielded due to attachment to nitrogen. |
| Other Aromatic C | 120-130 | Standard aromatic region. |
| Methyl Carbon (-CH₃) | ~21 | Typical for a methyl group on an aromatic ring. |
The key difference between the 1- and 2-isomers in the ¹³C NMR spectrum will be the chemical shifts of the triazole carbons (C4 and C5) and the ipso-carbon of the phenyl ring. The symmetry in the 2-substituted isomer is expected to influence these shifts.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
A. Experimental Protocol
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
B. Data for 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid[1]
| Wavenumber (cm⁻¹) | Functional Group |
| 3525-2400 | O-H stretch (carboxylic acid) |
| 3063 | C-H stretch (aromatic) |
| 2922 | C-H stretch (aliphatic) |
| 1708 | C=O stretch (carboxylic acid) |
| 1619 | C=C stretch (aromatic) |
| 1383 | N=N stretch (triazole) |
C. Predicted IR Spectrum for 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid and Rationale
The IR spectrum of the 2-(3-methylphenyl) isomer is expected to be very similar to that of the 1-isomer, as they contain the same functional groups. The characteristic broad O-H stretch of the carboxylic acid, the C=O stretch, aromatic and aliphatic C-H stretches, and the N=N stretch of the triazole ring will all be present. Minor shifts in the fingerprint region (below 1500 cm⁻¹) may occur due to the different overall molecular symmetry and bond vibrations.
Caption: A typical workflow for spectroscopic analysis.
IV. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
A. Experimental Protocol
The mass spectrum can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
B. Data for 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid[1]
The calculated molecular weight for C₁₀H₉N₃O₂ is 203.07. The high-resolution mass spectrometry (HPMS) data found a mass of 203.1.[1]
C. Predicted Mass Spectrum for 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid and Rationale
The molecular ion peak (M⁺) for the 2-(3-methylphenyl) isomer will be identical to the 1-isomer at m/z = 203. The fragmentation pattern, however, may show some differences, reflecting the relative stabilities of the fragments formed upon ionization.
Common Fragmentation Pathways:
-
Loss of COOH: A prominent fragment at m/z = 158 corresponding to the loss of the carboxylic acid group.
-
Loss of N₂: Cleavage of the triazole ring can lead to the loss of a nitrogen molecule (N₂), resulting in a fragment at m/z = 175.
-
Fragments from the m-tolyl group: A peak at m/z = 91 corresponding to the tropylium ion (C₇H₇⁺) is also expected.
The relative intensities of these fragment ions may differ between the two isomers, providing a potential method for their differentiation by mass spectrometry.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(3-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid. By leveraging experimental data from its close isomer, 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and applying fundamental spectroscopic principles, we have outlined the key features to be expected in the ¹H NMR, ¹³C NMR, IR, and Mass spectra. The predicted differences, particularly in the NMR spectra, will be crucial for the unambiguous identification and characterization of the title compound. Researchers and scientists working with this and related triazole derivatives can use this guide as a valuable resource for their analytical work.
References
-
Nahi, H. A., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry, 35(1), 416-422. Available at: [Link]
